4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile
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Overview
Description
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2S2 It is characterized by the presence of two ethylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The ethylsulfanyl groups can interact with thiol groups in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile
- 4,5-Bis(methylsulfanyl)benzene-1,2-dicarbonitrile
- 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile
Uniqueness
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties compared to other similar compounds. These properties include different reactivity patterns and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
828915-53-3 |
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Molecular Formula |
C12H12N2S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4,5-bis(ethylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2S2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
SVUQEGBJLMUMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)C#N)C#N)SCC |
Origin of Product |
United States |
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